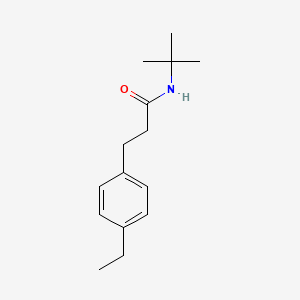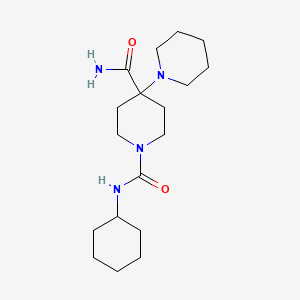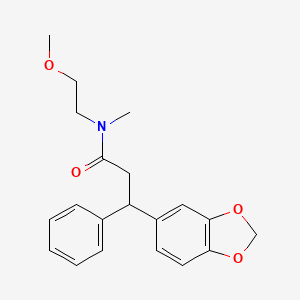![molecular formula C16H25N3O3S B4439594 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4439594.png)
1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide
説明
1-[(Dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders. In addition to its role in AD, DAPT has been shown to have therapeutic potential in cancer, cardiovascular disease, and other conditions.
作用機序
DAPT is a potent inhibitor of γ-secretase, which is a transmembrane protease complex that cleaves a variety of substrates, including 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide, Notch, and other proteins. By inhibiting γ-secretase, DAPT prevents the processing of 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide and the generation of Aβ peptides, which are implicated in the pathogenesis of AD and other neurodegenerative disorders.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects, including inhibition of Aβ peptide generation, modulation of Notch signaling, and induction of apoptosis in cancer cells. In addition, DAPT has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various conditions.
実験室実験の利点と制限
DAPT has several advantages for use in lab experiments, including its potency, selectivity, and ability to inhibit γ-secretase activity in a dose-dependent manner. However, DAPT also has some limitations, including its potential off-target effects, toxicity at high doses, and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on DAPT, including:
1. Development of more potent and selective γ-secretase inhibitors that can be used in clinical trials for AD and other neurodegenerative disorders.
2. Investigation of the role of γ-secretase and Aβ peptides in other physiological processes, such as synaptic plasticity, neurogenesis, and inflammation.
3. Exploration of the therapeutic potential of DAPT and other γ-secretase inhibitors in cancer, cardiovascular disease, and other conditions.
4. Development of novel drug delivery systems for DAPT and other γ-secretase inhibitors, such as nanoparticles, liposomes, and other formulations.
5. Investigation of the potential side effects and toxicities of DAPT and other γ-secretase inhibitors, and development of strategies to mitigate these effects.
In conclusion, DAPT is a small molecule inhibitor that has been widely used in scientific research to study the role of γ-secretase in various cellular and physiological processes. DAPT has therapeutic potential in AD, cancer, cardiovascular disease, and other conditions, and its use in preclinical and clinical studies is likely to continue in the future. Further research is needed to fully understand the biochemical and physiological effects of DAPT and other γ-secretase inhibitors, and to develop more potent and selective inhibitors for use in clinical trials.
科学的研究の応用
DAPT has been widely used in scientific research as a tool to study the role of γ-secretase in various cellular and physiological processes. DAPT has been shown to inhibit the processing of 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide and the generation of Aβ peptides, which has led to its use in studies of AD and other neurodegenerative disorders. In addition, DAPT has been shown to have therapeutic potential in cancer, cardiovascular disease, and other conditions, which has led to its use in preclinical and clinical studies.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-6-5-7-15(13(12)2)17-16(20)14-8-10-19(11-9-14)23(21,22)18(3)4/h5-7,14H,8-11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACUHOGHWPNUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3-methoxypropyl)-2-(1-pyrrolidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4439535.png)
![2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4439540.png)

![N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439560.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)

![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)
![[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]methanol](/img/structure/B4439582.png)
![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)